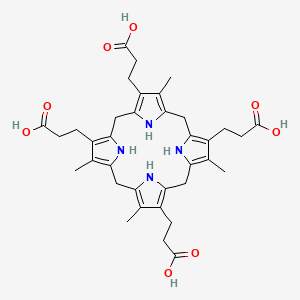

coproporphyrinogen III

Vue d'ensemble

Description

Le coproporphyrinogène III est un intermédiaire métabolique dans la biosynthèse de nombreux composés essentiels, tels que l'hémoglobine et la chlorophylle. C'est un solide incolore appartenant à la classe des porphyrinogènes, qui se caractérisent par un noyau hexahydroporphine avec diverses chaînes latérales . Le composé joue un rôle crucial dans la voie de biosynthèse des porphyrines, qui est vitale pour la production de l'hème et d'autres composés tétrapyrroliques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le coproporphyrinogène III est synthétisé à partir de l'uroporphyrinogène III par l'action de l'enzyme uroporphyrinogène III décarboxylase. Cette conversion implique la décarboxylation de quatre groupes acide acétique en groupes méthyle, libérant quatre molécules de dioxyde de carbone . L'enzyme coproporphyrinogène III oxydase oxyde et décarboxyle davantage le coproporphyrinogène III pour former le protoporphyrinogène IX .

Méthodes de production industrielle

La production industrielle de coproporphyrinogène III implique généralement des procédés de fermentation microbienne. Par exemple, des souches d'Escherichia coli modifiées ont été utilisées pour produire des niveaux élevés de coproporphyrinogène III en mettant en œuvre la voie Shemin/C4 et en optimisant l'expression des gènes clés de la voie . Cette méthode permet une production efficace avec une formation minimale de sous-produits et une toxicité physiologique réduite pour les cellules productrices .

Analyse Des Réactions Chimiques

Types de réactions

Le coproporphyrinogène III subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé est oxydé par la coproporphyrinogène III oxydase pour former le protoporphyrinogène IX.

Décarboxylation : La décarboxylation de l'uroporphyrinogène III en coproporphyrinogène III implique l'élimination de quatre groupes acide acétique.

Réactifs et conditions courantes

Décarboxylation : L'uroporphyrinogène III décarboxylase est utilisée pour catalyser la décarboxylation de l'uroporphyrinogène III.

Principaux produits formés

Protoporphyrinogène IX : Formé à partir de l'oxydation du coproporphyrinogène III.

Dioxyde de carbone : Libéré lors de la décarboxylation de l'uroporphyrinogène III.

Applications De Recherche Scientifique

Le coproporphyrinogène III a de nombreuses applications en recherche scientifique, notamment :

Mécanisme d'action

Le coproporphyrinogène III exerce ses effets par son rôle dans la voie de biosynthèse des porphyrines. Le composé est converti à partir de l'uroporphyrinogène III par l'uroporphyrinogène III décarboxylase, qui élimine quatre groupes acide acétique. Il est ensuite oxydé par la coproporphyrinogène III oxydase pour former le protoporphyrinogène IX . Ces réactions sont cruciales pour la production de l'hème, qui est essentiel pour le transport de l'oxygène, la production d'énergie et diverses activités enzymatiques dans les organismes vivants .

Mécanisme D'action

Coproporphyrinogen III exerts its effects through its role in the porphyrin biosynthesis pathway. The compound is converted from uroporphyrinogen III by uroporphyrinogen III decarboxylase, which removes four acetic acid groups. It is then oxidized by this compound oxidase to form protoporphyrinogen IX . These reactions are crucial for the production of heme, which is essential for oxygen transport, energy generation, and various enzymatic activities in living organisms .

Comparaison Avec Des Composés Similaires

Composés similaires

Uroporphyrinogène III : Le précurseur du coproporphyrinogène III dans la voie de biosynthèse des porphyrines.

Protoporphyrinogène IX : Le produit formé à partir de l'oxydation du coproporphyrinogène III.

Coproporphyrinogène I : Une autre variante de coproporphyrinogène avec un arrangement différent de chaînes latérales.

Unicité

Le coproporphyrinogène III est unique en raison de son rôle spécifique dans la biosynthèse de l'hème et de la chlorophylle. Contrairement au coproporphyrinogène I, qui a une séquence différente de chaînes latérales, le coproporphyrinogène III est spécifiquement impliqué dans la principale voie de biosynthèse des porphyrines et est essentiel pour la production de protoporphyrinogène IX .

Propriétés

IUPAC Name |

3-[8,12,17-tris(2-carboxyethyl)-3,7,13,18-tetramethyl-5,10,15,20,21,22,23,24-octahydroporphyrin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H44N4O8/c1-17-21(5-9-33(41)42)29-14-27-19(3)22(6-10-34(43)44)30(39-27)15-28-20(4)24(8-12-36(47)48)32(40-28)16-31-23(7-11-35(45)46)18(2)26(38-31)13-25(17)37-29/h37-40H,5-16H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIUVHXTXUXOFEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C(N5)CC(=C1CCC(=O)O)N2)C)CCC(=O)O)C)CCC(=O)O)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40180875 | |

| Record name | Coproporphyrinogen III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

660.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Coproporphyrinogen III | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001261 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2624-63-7 | |

| Record name | Coproporphyrinogen III | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2624-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coproporphyrinogen III | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002624637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coproporphyrinogen III | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04461 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Coproporphyrinogen III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Coproporphyrinogen III | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001261 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

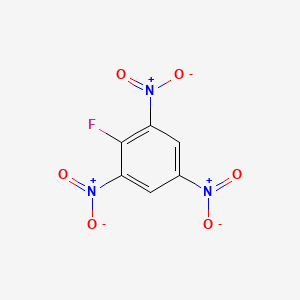

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[10-(Pyridin-1-ium-1-yl)decyl]pyridin-1-ium dibromide](/img/structure/B1194966.png)

![Acetic acid [4-[oxo-(2-phenylethylamino)methyl]phenyl] ester](/img/structure/B1194972.png)

![1-Methyl-2-[(phenylthio)methyl]-3-indolecarbonitrile](/img/structure/B1194973.png)